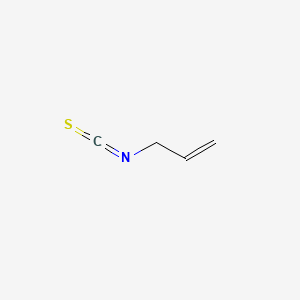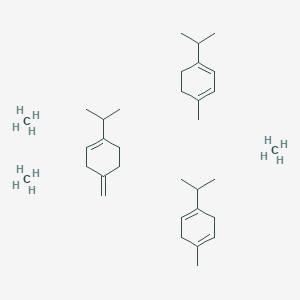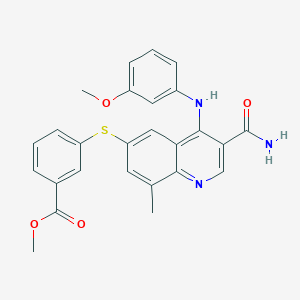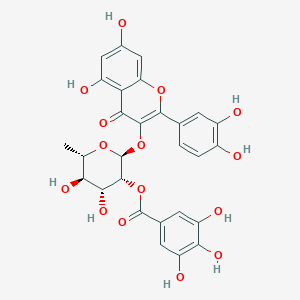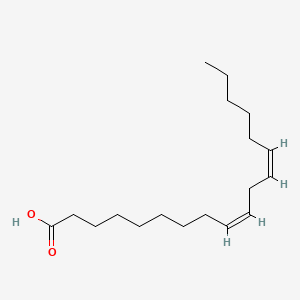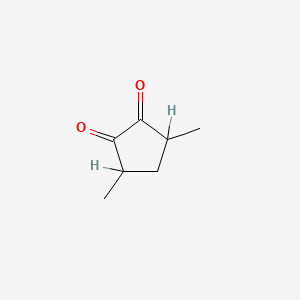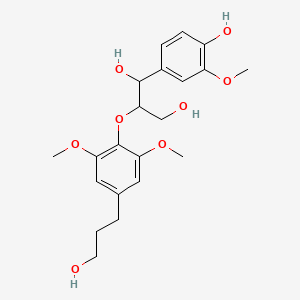
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
描述
5-氟代沙利度胺是沙利度胺的氟化衍生物,沙利度胺是一种历史上以镇静剂而闻名,并具有致畸作用的化合物。沙利度胺已被重新用于其抗炎和抗肿瘤特性,特别是在治疗多发性骨髓瘤方面。 在沙利度胺分子中引入氟原子旨在增强其稳定性和生物活性,同时降低其致畸性 .
作用机制
5-氟代沙利度胺的作用机制涉及其与分子靶标的相互作用,如 CUL4 泛素连接酶 (CRL4) 的底物识别受体 Cereblon。5-氟代沙利度胺与 Cereblon 的结合诱导 CRL4 Cereblon 募集非天然底物,导致其随后降解。 这种机制对其抗肿瘤和免疫调节作用至关重要 .
类似化合物:
沙利度胺: 母体化合物,以其致畸作用和抗肿瘤特性而闻名。
来那度胺: 一种具有增强的抗肿瘤活性和降低的致畸性的衍生物。
泊马度胺: 另一种具有强大的抗肿瘤作用和免疫调节特性的衍生物
5-氟代沙利度胺的独特性: 5-氟代沙利度胺与沙利度胺相比,具有更高的稳定性和更低的致畸性。 引入氟原子不仅改善了其药代动力学性质,而且也为开发具有改善治疗特性的新型衍生物提供了可能 .
生化分析
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione interacts with various enzymes and proteins in biochemical reactions . It is used in the development of protein degrader library
Cellular Effects
It is known to be involved in the degradation of target proteins through the protein degradation pathway in vivo . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand for E3 ubiquitin ligase . It binds to the target protein, leading to its polyubiquitination. The proteasome then recognizes and degrades the target protein .
准备方法
合成路线和反应条件: 5-氟代沙利度胺的合成涉及将氟原子引入沙利度胺分子中。这可以通过各种氟化技术来实现,例如亲电氟化或亲核取代。 反应条件通常涉及使用氟化剂,如二乙基氨基硫代三氟化物 (DAST) 或 Selectfluor,在受控温度和溶剂条件下 .
工业生产方法: 5-氟代沙利度胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 在工业环境中,使用连续流动反应器和先进的纯化技术,如色谱法,是实现高效生产的常见方法 .
化学反应分析
反应类型: 5-氟代沙利度胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化衍生物。
还原: 还原反应会导致胺衍生物的形成。
取代: 在特定条件下,氟原子可以被其他官能团取代.
常用试剂和条件:
氧化: 在酸性或碱性条件下,使用高锰酸钾或过氧化氢等试剂。
还原: 使用如氢化铝锂或硼氢化钠等试剂。
取代: 使用如氢化钠或有机锂化合物等试剂.
主要产物: 从这些反应中形成的主要产物包括 5-氟代沙利度胺的羟基化、胺化和取代衍生物,每种衍生物都具有不同的生物活性 .
科学研究应用
5-氟代沙利度胺具有广泛的科学研究应用:
化学: 用作合成新型氟化化合物的构建模块。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 研究其在治疗各种癌症、炎症性疾病和自身免疫性疾病方面的潜力。
工业: 用于开发新的药物和农用化学品
相似化合物的比较
Thalidomide: The parent compound, known for its teratogenic effects and anti-tumor properties.
Lenalidomide: A derivative with enhanced anti-tumor activity and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-tumor effects and immunomodulatory properties
Uniqueness of Thalidomide 5-fluoride: Thalidomide 5-fluoride is unique due to its enhanced stability and reduced teratogenicity compared to thalidomide. The introduction of the fluorine atom not only improves its pharmacokinetic properties but also allows for the development of novel derivatives with improved therapeutic profiles .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




